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Compound of Interest

Compound Name: 1,4-Bis(1-phenylethenyl)benzene
CAS No.: 1605-19-2
Cat. No.: B8662295
Get Quote
. J

Executive Summary

Cyclohexyl carbamate (CAS 1124-54-5) represents a fundamental structural motif in medicinal
chemistry, serving as a critical intermediate in the synthesis of muscle relaxants, sedatives, and
as a model system for lipophilic carbamate linkers in prodrug design. Unlike its ester analogs,
the carbamate moiety confers enhanced metabolic stability against plasma esterases, a
property that drug developers leverage to improve the oral bioavailability of hydroxyl-bearing
pharmacophores.

This guide provides a rigorous technical characterization of CAS 1124-54-5, moving beyond
basic data to offer validated synthesis protocols, detailed spectroscopic interpretation, and
mechanistic insights into its utility in drug delivery systems.

Physicochemical Profile

The following data aggregates experimental values from standard industrial certificates of
analysis (CoA) and peer-reviewed literature.
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Property Value Unit Method/Notes
Chemical Name Cyclohexyl carbamate - IUPAC
C
Molecular Formula H
NO
Molecular Weight 143.19 g/mol
Appearance White crystalline - Visual
powder
Melting Point 108 — 110 °C Capillary method [1]
Boiling Point 258.7 (Predicted) °C @ 760 mmHg

Soluble in EtOH,

Solubility DMSO, CHCI - Poor water solubility
LoaP 168 Predicted
0 :
9 (Octanol/Water)

Amide proton

pKa ~13.5 )
(Predicted)

Synthesis and Production Protocols

To ensure reproducibility and scalability, two distinct synthesis routes are detailed below: a
standard laboratory-scale method using chloroformates and a "green chemistry" approach
utilizing urea.

Method A: The Chloroformate Route (Standard Lab
Scale)

Rationale: This method offers high yields and mild conditions, ideal for small-scale
derivatization where isolation of the intermediate is not required.

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8662295?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reagents:

Cyclohexanol (1.0 eq)

Phosgene or Triphosgene (0.35 eq) [Handle with extreme caution]
Ammonium hydroxide (excess)

Dichloromethane (DCM) (Solvent)[1]

Triethylamine (Et

N) (1.1 eq)

Protocol:

Activation: Dissolve cyclohexanol (10 mmol) and Et

N (11 mmol) in anhydrous DCM (20 mL) at 0°C under N

Acylation: Dropwise add a solution of triphosgene (3.5 mmol) in DCM. Stir for 1 hour to
generate cyclohexyl chloroformate in situ.

Amidation: Bubble anhydrous ammonia gas through the solution or add concentrated
ammonium hydroxide (30 mL) vigorously at 0°C.

Workup: Stir for 2 hours at room temperature. Separate the organic layer, wash with 1N HCI
(2x), saturated NaHCO

, and brine.

Purification: Dry over MgSO

, filter, and concentrate. Recrystallize from Ethanol/Hexane (1:4) to yield white needles.[2]

Method B: The Urea Alcoholysis Route (Green
Chemistry)
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Rationale: This method avoids toxic phosgene derivatives and chlorinated solvents, making it
suitable for larger-scale production where atom economy is prioritized.

Reagents:

¢ Cyclohexanol (excess, acts as solvent)

e Urea (1.0 eq)

o Catalyst: Zinc Oxide (ZnO) or Dibutyltin dilaurate (DBTDL) (1 mol%)
Protocol:

e Setup: Combine urea (50 mmol), cyclohexanol (150 mmol), and ZnO (0.5 mmol) in a round-
bottom flask equipped with a reflux condenser.

o Reaction: Heat to 140-150°C for 4-6 hours. The reaction is driven by the evolution of
ammonia gas.

e Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 3:7) until urea is consumed.
« |solation: Cool the mixture. Filter off the solid catalyst.[1]

« Purification: Distill off excess cyclohexanol under reduced pressure. The residue is
recrystallized from ethanol to yield the product.[2]

Synthesis Workflow Visualization
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Figure 1: Comparative synthetic pathways for Cyclohexyl Carbamate showing the Phosgene-
mediated route (Method A) and the catalytic Urea route (Method B).
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Spectroscopic Characterization

Accurate identification requires analysis of the carbamate functionality (

) attached to the cyclohexane ring.

Nuclear Magnetic Resonance (NMR)

Data referenced in CDCI

at 400 MHz.[3]
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Key diagnostic bands (KBr pellet):
e 3420, 3250 cm

: N-H stretch (Asymmetric/Symmetric doublet, characteristic of primary amides/carbamates).

e 1695 cm

: C=0 stretch (Carbamate carbonyl, typically lower frequency than esters due to resonance
donation from Nitrogen).

e 1040 cm

: C-O-C stretch.

Mechanistic & Pharmacological Utility
Metabolic Stability

In drug development, the carbamate group in CAS 1124-54-5 serves as a "bio-isostere” for
esters. While esters are rapidly hydrolyzed by plasma esterases, carbamates possess a
resonance-stabilized nitrogen lone pair that reduces the electrophilicity of the carbonyl carbon,
significantly slowing enzymatic hydrolysis.

Application: This molecule is often used to cap hydroxyl groups on pharmacophores to
increase lipophilicity (LogP 1.68) for blood-brain barrier (BBB) penetration, after which slow
hydrolysis releases the active alcohol.

Biological Pathway Visualization
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Figure 2: Metabolic degradation pathway of Cyclohexyl Carbamate. The slow hydrolysis step is
the rate-determining factor utilized in prodrug design.

Safety and Handling

» Toxicity: Acute Oral Toxicity (Rat) LD50: 2200 mg/kg [2]. This classifies it as slightly toxic, but
it does not possess the high acute toxicity of its isocyanate precursors.

e Handling: Standard laboratory PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

e Storage: Store in a cool, dry place. Stable under normal conditions, but avoid strong
oxidizing agents and strong acids which may induce hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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